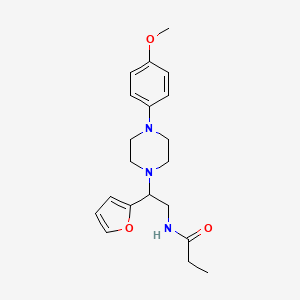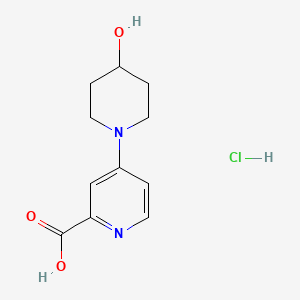![molecular formula C12H14BrClN2O2 B2572457 5-bromo-1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione hydrochloride CAS No. 156120-10-4](/img/structure/B2572457.png)
5-bromo-1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione hydrochloride is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is a derivative of indole-2,3-dione and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolism
- A study focused on the pharmacokinetics and metabolism of a hypoglycemic agent, highlighting its absorption, distribution, metabolism, and excretion patterns in healthy male volunteers (Tse et al., 1987).
Renal Function and Heart Failure
- Research on diltiazem hydrochloride, a compound structurally similar to the one , showed its effects on renal hemodynamics and urinary electrolytes excretion in patients with chronic congestive heart failure, without inducing sodium retention or aggravating heart failure symptoms (Kinoshita et al., 1979).
Biomarkers for Renal Cell Carcinoma
- A study identified urinary volatile organic compounds (VOCs) as potential biomarkers for renal cell carcinoma (RCC), indicating the diagnostic potential of certain compounds in medical research (Wang et al., 2016).
Dermatological Applications
- Research revealed that certain compounds used for disinfection in hydrotherapy pools, similar in structure to the compound , can lead to irritant contact dermatitis, emphasizing the importance of risk assessments in occupational health (Loughney & Harrison, 1998).
Psychoactive Effects
- An observational study on 2C-B, a psychedelic phenylethylamine derivative with structural similarity to the target compound, investigated its acute subjective and physiological effects, as well as pharmacokinetics in humans, providing insights into the psychoactive potential of certain compounds (Papaseit et al., 2018).
Propiedades
IUPAC Name |
5-bromo-1-[2-(dimethylamino)ethyl]indole-2,3-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2.ClH/c1-14(2)5-6-15-10-4-3-8(13)7-9(10)11(16)12(15)17;/h3-4,7H,5-6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOKJBLOFZQIRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C2=C(C=C(C=C2)Br)C(=O)C1=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione hydrochloride | |
CAS RN |
156120-10-4 |
Source


|
| Record name | 5-bromo-1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-fluorophenyl)-5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2572375.png)
![2-Chloro-1-[2-[2-(1-methylpyrazol-4-yl)-2-oxoethyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2572376.png)
![5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2572378.png)


![2-[(4-tert-butylphenyl)formamido]-N-(1-cyanopropyl)acetamide](/img/structure/B2572384.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2572385.png)

![(Z)-2-cyano-N-[2-(3,4-difluoroanilino)-2-oxoethyl]-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide](/img/structure/B2572390.png)


![1-(4-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2572393.png)

